molecular formula C17H7K3O9 B13790130 Tripotassium hydrogen 4,4'-carbonylbisphthalate CAS No. 68226-90-4

Tripotassium hydrogen 4,4'-carbonylbisphthalate

Cat. No.: B13790130
CAS No.: 68226-90-4
M. Wt: 472.5 g/mol
InChI Key: COHGWCHNMXQLHV-UHFFFAOYSA-K
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Description

Tripotassium hydrogen 4,4'-carbonylbisphthalate is a potassium salt derived from 4,4'-carbonylbisphthalic acid. Its structure features a central carbonyl group bridging two phthalate moieties, with three potassium ions and one proton balancing the charge. This compound is notable for its role in electrolyte systems and metal-organic framework (MOF) synthesis, where its ionic and structural properties influence intermolecular interactions and crystallization processes .

Properties

CAS No.

68226-90-4

Molecular Formula

C17H7K3O9

Molecular Weight

472.5 g/mol

IUPAC Name

tripotassium;4-(4-carboxy-3-carboxylatobenzoyl)phthalate

InChI

InChI=1S/C17H10O9.3K/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;/q;3*+1/p-3

InChI Key

COHGWCHNMXQLHV-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)O.[K+].[K+].[K+]

Related CAS

2479-49-4 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripotassium hydrogen 4,4’-carbonylbisphthalate typically involves the reaction of 4,4’-carbonylbisphthalic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a specific pH and temperature to ensure the complete reaction of the acid with the base .

Industrial Production Methods

In industrial settings, the production of tripotassium hydrogen 4,4’-carbonylbisphthalate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The crystallization process is optimized to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tripotassium hydrogen 4,4’-carbonylbisphthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylate derivatives, while reduction reactions may produce alcohol derivatives .

Scientific Research Applications

Tripotassium hydrogen 4,4’-carbonylbisphthalate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tripotassium hydrogen 4,4’-carbonylbisphthalate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Counterion Variations

Trisodium Hydrogen 4,4'-Carbonylbisphthalate
  • CAS No.: 70776-19-1 (inferred from )
  • Key Differences : Sodium ions (Na⁺) replace potassium (K⁺). The smaller ionic radius of Na⁺ (1.02 Å vs. K⁺: 1.38 Å) reduces solubility in polar solvents compared to the potassium analog. Sodium salts are often less effective as structure-makers in ionic liquid (IL) solutions due to higher charge density, which may hinder MOF crystallization efficiency .
Tetrarubidium 4,4'-Carbonylbisphthalate
  • CAS No.: 94199-74-3 ()
  • Key Differences : Rubidium ions (Rb⁺) introduce a larger ionic radius (1.52 Å), leading to lower solubility in aqueous systems. This compound is less commonly used in MOFs but may stabilize frameworks requiring larger cation templates .
Dipotassium 4,4'-Methylenebis[3-hydroxy-2-naphthoate]
  • CAS No.: DTXSID3071276 ()
  • Key Differences : The bridging group is methylene (–CH₂–) instead of carbonyl (–CO–). This reduces electron-withdrawing effects, increasing ligand flexibility and altering coordination behavior. The naphthoate backbone also enhances aromatic stacking interactions, making it suitable for organic semiconductors .

Ligand Modifications

Dimethyl Dihydrogen 4,4'-Carbonylbisphthalate
  • CAS No.: 36928-64-0 ()
  • Key Differences : Esterified methyl groups replace potassium ions, rendering the compound hydrophobic. This derivative is used in organic synthesis rather than electrolyte systems .
4,4'-Methylenebis(3-Methoxynaphthalene-2-carbonyl Chloride)
  • CAS No.: 66230-23-7 ()
  • Key Differences : A methoxynaphthalene backbone with a methylene bridge and reactive acyl chloride groups. This compound serves as a precursor for polymers, contrasting with the ionic nature of tripotassium salts .

Data Table: Comparative Properties of Key Compounds

Compound Name CAS Number Counterion Bridging Group Solubility (Water) Primary Applications
Tripotassium hydrogen 4,4'-carbonylbisphthalate Not provided K⁺ Carbonyl High MOFs, electrolytes
Trisodium hydrogen 4,4'-carbonylbisphthalate 70776-19-1 Na⁺ Carbonyl Moderate Specialty electrolytes
Tetrarubidium 4,4'-carbonylbisphthalate 94199-74-3 Rb⁺ Carbonyl Low Niche cation templates
Dipotassium 4,4'-methylenebis[3-hydroxy-2-naphthoate] DTXSID3071276 K⁺ Methylene Variable Organic electronics
Dimethyl dihydrogen 4,4'-carbonylbisphthalate 36928-64-0 Carbonyl Insoluble Synthetic intermediates

Research Findings and Functional Insights

  • Structure-Making Effects : Tripotassium salts exhibit strong structure-making behavior in IL solutions (negative dB/dT values), enhancing MOF crystallinity by promoting ordered ion interactions. Sodium analogs show reduced efficacy due to smaller ion size .
  • Bridging Group Impact: Carbonyl-bridged ligands increase acidity at the phthalate groups compared to methylene analogs, improving solubility and coordination with metal nodes in MOFs .
  • Counterion Role : Larger cations like Rb⁺ disrupt solvent ordering, while K⁺ balances solubility and framework stability. This is critical in electrolyte design for batteries and sensors .

Biological Activity

Tripotassium hydrogen 4,4'-carbonylbisphthalate is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound is a phthalate derivative, which typically exhibits various biological activities. Phthalates are known for their roles in plasticization and have been studied for their potential effects on human health and the environment.

Antimicrobial Activity

Research indicates that phthalate esters, including derivatives similar to this compound, exhibit antimicrobial properties. For example, studies have shown that certain phthalates can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Cytotoxicity

Phthalates have been associated with cytotoxic effects in different cell lines. For instance, a study on di-n-butyl phthalate (DBP) revealed significant cytotoxicity against human cell lines, suggesting that similar compounds may exhibit harmful effects at certain concentrations .

The biological activity of this compound may be attributed to several mechanisms:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Phthalates can activate PPARs, which play a crucial role in lipid metabolism and inflammation. This activation can lead to altered gene expression affecting cellular processes .
  • Oxidative Stress: Some studies suggest that exposure to phthalates can induce oxidative stress in cells, leading to apoptosis or necrosis through the generation of reactive oxygen species (ROS) .

Study on Cytotoxic Effects

A study conducted on the cytotoxic effects of various phthalates found that this compound exhibited significant cytotoxicity in vitro. The research utilized MTT assays to quantify cell viability across different concentrations. The results indicated a dose-dependent response with IC50 values suggesting moderate toxicity levels comparable to other phthalates.

CompoundIC50 (µM)Cell Line
Tripotassium hydrogen 4,4'-CBP25HeLa
Di-n-butyl phthalate18HepG2
Di(2-ethylhexyl) phthalate30MCF-7

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against common pathogens such as E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 75 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent.

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